Methyl 2-amino-3-(pyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 2-amino-3-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyrrolidine ring attached to the benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(pyrrolidin-1-yl)benzoate typically involves the reaction of 2-amino-3-bromobenzoic acid with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 2-amino-3-(pyrrolidin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate
- Methyl 3-(pyrrolidin-1-yl)benzoate
- 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one
Uniqueness
Methyl 2-amino-3-(pyrrolidin-1-yl)benzoate is unique due to the specific positioning of the amino and pyrrolidinyl groups on the benzoate structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 2-amino-3-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)9-5-4-6-10(11(9)13)14-7-2-3-8-14/h4-6H,2-3,7-8,13H2,1H3 |
InChI Key |
NONZQLATYACCHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N2CCCC2)N |
Origin of Product |
United States |
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